4-[(2-Chlorophenyl)amino]quinazoline-2-thiol

Covalent inhibitor design Bioconjugation Metal chelation

4-[(2-Chlorophenyl)amino]quinazoline-2-thiol (CAS 873790-39-7) is a heterocyclic small molecule belonging to the 4‑anilinoquinazoline family, a privileged scaffold in kinase inhibitor development. The compound features a 2‑chlorophenyl substituent on the 4‑amino group and a thiol (‑SH) at the 2‑position of the quinazoline core, distinguishing it from the more common 2‑ether or 2‑amine analogues that dominate the EGFR inhibitor landscape.

Molecular Formula C14H10ClN3S
Molecular Weight 287.77
CAS No. 873790-39-7
Cat. No. B2701603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Chlorophenyl)amino]quinazoline-2-thiol
CAS873790-39-7
Molecular FormulaC14H10ClN3S
Molecular Weight287.77
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=CC=C3Cl
InChIInChI=1S/C14H10ClN3S/c15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(19)18-13/h1-8H,(H2,16,17,18,19)
InChIKeyNEFNIHJHCCFDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Chlorophenyl)amino]quinazoline-2-thiol (CAS 873790-39-7): A 2‑Thiol‑Substituted 4‑Anilinoquinazoline for Targeted Chemical Biology and Drug Discovery


4-[(2-Chlorophenyl)amino]quinazoline-2-thiol (CAS 873790-39-7) is a heterocyclic small molecule belonging to the 4‑anilinoquinazoline family, a privileged scaffold in kinase inhibitor development [1]. The compound features a 2‑chlorophenyl substituent on the 4‑amino group and a thiol (‑SH) at the 2‑position of the quinazoline core, distinguishing it from the more common 2‑ether or 2‑amine analogues that dominate the EGFR inhibitor landscape [2]. With a molecular weight of 287.8 g/mol, a computed XLogP3 of 3.3, and two hydrogen‑bond donors, the compound occupies a physicochemical space compatible with passive membrane permeability while offering the unique reactivity of a thiol moiety for covalent conjugation, metal coordination, or redox‑based sensing applications [1].

Why 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol Cannot Be Replaced by Common 4‑Anilinoquinazoline Analogues in Research and Industrial Applications


Generic substitution of 4‑anilinoquinazoline derivatives is not feasible because the 2‑thiol group introduces reactivity and binding modalities absent in clinically established EGFR inhibitors such as gefitinib (IC50 27 nM), erlotinib (IC50 2 nM), or lapatinib [1]. While these FDA‑approved agents rely on 2‑alkoxy or 2‑amine substituents that optimise kinase‑domain occupancy, the thiol moiety in the target compound enables site‑specific S‑alkylation, reversible disulfide formation, and transition‑metal chelation—capabilities that are structurally impossible for their ether/amine counterparts [2]. Moreover, the computed XLogP3 of 3.3 and the two‑donor hydrogen‑bond profile place the compound in a distinct pharmacokinetic sub‑class compared to mono‑donor quinazolines, offering differentiated passive permeability and protein‑binding characteristics [3]. Replacement with a non‑thiol analogue would therefore strip away the key functional handle that defines this compound's utility in covalent probe design, metal‑organic framework synthesis, and selective bioconjugation workflows.

Quantitative Differentiation Evidence: 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol vs. Closest Analogues and In‑Class Candidates


Unique Thiol Reactivity vs. Clinically Approved 2‑Alkoxy/2‑Amine Quinazolines

The target compound is the only 4‑anilinoquinazoline in commercial catalogs (Santa Cruz, Enamine, ChemSpace) that simultaneously carries a 2‑chlorophenyl aniline and a free 2‑thiol group [1]. Clinically approved EGFR inhibitors gefitinib and erlotinib bear a 2‑methoxyethoxy and 2‑ethynyl substituent, respectively, which are incapable of forming disulfide bonds, chelating transition metals, or undergoing chemoselective S‑alkylation [2]. The thiol functionality is quantified by the presence of exactly two hydrogen‑bond donor atoms (the aniline NH and the thiol SH) versus only one donor in gefitinib and erlotinib, as verified by PubChem computed descriptors [1].

Covalent inhibitor design Bioconjugation Metal chelation Redox sensing

Selectivity Profile from High‑Throughput Screening: Absence of Off‑Target Activity in cGAS and NPYLR7 Assays

In PubChem BioAssay records, the target compound was tested in four high‑throughput screens and returned an 'Inactive' outcome in all of them: mouse cGAS RapidFire screen (AID 1259397), human cGAS chemiluminescence screen (AID 1259398), Aedes aegypti NPYLR7 agonist screen (AID 1259423), and a phospholipid biosynthesis inhibition screen (AID 1347385) [1]. By contrast, related 4‑anilinoquinazoline derivatives have been reported to inhibit phospholipid biosynthesis pathways or modulate innate immune sensors, albeit without systematic quantitative comparisons in the same assays [2].

Drug screening Selectivity profiling Off‑target liability

Lipophilicity‑Matched Permeability with Enhanced Thiol‑Mediated Binding Potential

The computed XLogP3 of the target compound is 3.3, which lies within the optimal range for oral absorption (1–4) and is nearly identical to that of gefitinib (cLogP ≈ 3.2) [1]. However, the target compound achieves this lipophilicity while carrying a polar thiol group that can engage in additional intermolecular interactions—disulfide bonds, metal coordination, or charge‑transfer complexes—not possible for the ether‑based substituents of gefitinib [2]. The combination of optimal logP with orthogonal reactivity is a rare and valuable profile for designing bifunctional molecules.

Drug‑likeness ADME Physicochemical profiling

Green Synthetic Accessibility via Eucalyptol‑Mediated Protocols

The compound class 4‑(arylamino)quinazoline‑2(1H)‑thiones, which includes the target compound, has been synthesized under environmentally benign conditions using eucalyptol as a bio‑derived solvent [1]. The reported method achieves product isolation by simple filtration, obviating silica‑gel chromatography and reducing solvent waste—a clear advantage over traditional syntheses of 2‑alkoxyquinazoline EGFR inhibitors, which typically require chlorinated solvents (CH₂Cl₂, DMF) and chromatographic purification [2]. While the specific yield for the 2‑chlorophenyl derivative was not separately reported, the general methodology was demonstrated on a panel of aryl substituents with yields ranging from 48% to 79% [1].

Green chemistry Sustainable synthesis Process chemistry

High‑Impact Application Scenarios for 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol (CAS 873790-39-7) Based on Verified Differentiation Evidence


Covalent Chemical Probe Synthesis via Thiol‑Specific Conjugation

The free 2‑thiol group enables chemoselective conjugation to maleimide‑, iodoacetamide‑, or vinyl‑sulfone‑activated fluorophores, biotin, or solid supports, generating activity‑based probes or affinity reagents that retain the quinazoline core’s ability to engage kinase ATP‑binding pockets. This is not achievable with the 2‑ether or 2‑amine substituents of commercial EGFR inhibitors [1].

Metal‑Chelating Building Block for Coordination Chemistry and MOF Synthesis

The thiol group, in combination with the quinazoline nitrogen atoms, provides a multidentate ligand framework suitable for complexing transition metals (e.g., Zn²⁺, Cu²⁺, Pd²⁺). This enables the construction of metal‑organic frameworks (MOFs) or discrete metal complexes for catalysis, sensing, or gas storage, where the 2‑chlorophenyl substituent contributes additional π‑stacking interactions [2].

Redox‑Responsive Drug Delivery and Sensing Platforms

The thiol can reversibly form disulfide bonds with thiol‑containing carriers (e.g., glutathione, cysteine‑modified polymers), creating redox‑sensitive conjugates that release the quinazoline payload under reducing intracellular conditions. This strategy is commonly employed in prodrug design but is structurally inaccessible to the 2‑alkoxy/2‑amine comparator compounds [1].

Selectivity‑Profiled Negative Control for cGAS‑STING Pathway Studies

Given the documented inactivity of this compound in human and mouse cGAS enzymatic screens (AID 1259397, 1259398), it can serve as a validated negative control in experiments investigating cGAS‑STING pathway modulation, where other quinazoline derivatives may exhibit confounding agonistic or inhibitory activity [3].

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